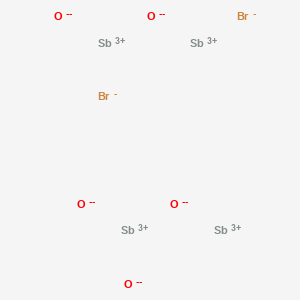
Antimony bromide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony bromide oxide, also known as this compound, is a useful research compound. Its molecular formula is Br2O5Sb4 and its molecular weight is 726.843. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flame Retardancy
1. Synergistic Flame Retardant
Antimony bromide oxide is primarily recognized for its role as a flame retardant. When combined with halogenated materials, it acts synergistically to enhance fire resistance in various products. The typical formulation involves using three to four parts of halogenated flame retardants to one part of this compound by weight. This combination is effective because:
- Free Radical Capture Process : During combustion, halogens release acids that react with antimony compounds, forming trihalides that capture free radicals, thereby inhibiting flame spread.
- Char Formation : this compound promotes char formation on substrates, which acts as a barrier against volatile gases and reduces oxygen availability to the burning material .
Chemical Analysis
2. Analytical Chemistry
This compound is also utilized in chemical analysis. It serves as a reagent in various analytical methods due to its ability to form stable complexes with other substances. Its hygroscopic nature and caustic properties necessitate careful handling during laboratory procedures .
Emerging Technologies
3. Biosensors and Biomedical Applications
Recent studies have explored the use of hydroxyl-containing antimony oxide bromide nanorods in biosensor technology. These nanorods can be integrated with biopolymers to create hybrid materials that exhibit excellent biocompatibility and electrochemical properties. For instance:
- Biosensor Development : A composite film made from chitosan and antimony oxide bromide was developed for enzyme immobilization. This film allowed for the construction of a biosensor with high sensitivity and stability, capable of detecting hydrogen peroxide with low detection limits and a wide linear range .
Summary of Applications
| Application Area | Description |
|---|---|
| Flame Retardancy | Acts as a synergistic agent with halogenated compounds to inhibit flames. |
| Chemical Analysis | Used as a reagent in various analytical methods due to its complex-forming ability. |
| Biosensors | Integrated into hybrid materials for enhanced biocompatibility and sensitivity in detecting biomolecules. |
Case Studies
Case Study 1: Flame Retardant Efficacy
In a study examining the efficacy of antimony tribromide in textile applications, researchers found that fabrics treated with this compound exhibited significantly lower flammability compared to untreated materials. The synergistic effect with chlorinated flame retardants was particularly notable, leading to improved safety standards in textile manufacturing.
Case Study 2: Biosensor Performance
A recent investigation into the performance of chitosan-antimony oxide bromide composite films demonstrated their potential in biomedical applications. The biosensor constructed showed remarkable stability over time and maintained high enzymatic activity, making it suitable for long-term monitoring of biochemical reactions.
Propiedades
Número CAS |
12323-32-9 |
|---|---|
Fórmula molecular |
Br2O5Sb4 |
Peso molecular |
726.843 |
Nombre IUPAC |
antimony(3+);oxygen(2-);dibromide |
InChI |
InChI=1S/2BrH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
Clave InChI |
YNOMPXLTSORNQK-UHFFFAOYSA-L |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Br-].[Br-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Sinónimos |
tetrantimony dibromide pentaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















